Isopentadecylamine
Overview
Description
It is a primary amine with a long hydrocarbon chain, making it a member of the fatty amine family. This compound is characterized by its hydrophobic nature and is commonly used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopentadecylamine can be synthesized through several methods. One common synthetic route involves the reductive amination of 13-methyltetradecanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields high purity this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of nitriles derived from fatty acids. This process involves the catalytic hydrogenation of 13-methyltetradecanenitrile in the presence of a metal catalyst such as nickel or palladium. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product yields .
Chemical Reactions Analysis
Types of Reactions
Isopentadecylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed
Major Products Formed
Scientific Research Applications
Isopentadecylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isopentadecylamine involves its interaction with lipid bilayers in cell membranes. Its long hydrocarbon chain allows it to integrate into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Comparison with Similar Compounds
Isopentadecylamine is similar to other fatty amines such as pentadecylamine and hexadecylamine. its unique structure, with a methyl group at the 13th position, imparts distinct properties:
Pentadecylamine: Lacks the methyl group, making it less hydrophobic.
Hexadecylamine: Has a longer hydrocarbon chain, resulting in different surfactant properties .
This compound’s unique structure makes it particularly effective in applications requiring specific hydrophobic and amphiphilic characteristics.
Properties
IUPAC Name |
13-methyltetradecan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h15H,3-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLLOZNXRIMQKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197359 | |
Record name | Isopentadecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47932-35-4 | |
Record name | Isopentadecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047932354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopentadecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentadecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.